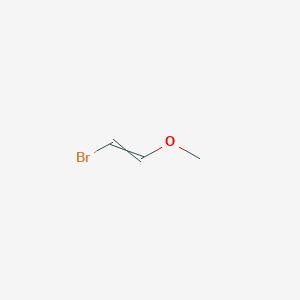

1-Bromo-2-methoxyethene

Description

Significance of Haloalkene and Enol Ether Functionalities

The synthetic utility of 1-bromo-2-methoxyethene is rooted in the distinct and complementary reactivity of its two key functional groups: the haloalkene and the enol ether.

Haloalkenes , particularly vinyl halides, are prized intermediates in organic synthesis, primarily for their participation in transition metal-catalyzed cross-coupling reactions. acs.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful methods for the formation of carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. acs.orgucl.ac.ukresearchgate.net The halogen atom in a haloalkene acts as a leaving group, enabling the introduction of a wide variety of organic substituents.

Enol ethers are electron-rich alkenes due to the oxygen atom's ability to donate electron density to the double bond. wikipedia.org This electronic characteristic makes them susceptible to attack by electrophiles and participants in cycloaddition reactions. wikipedia.orgnih.gov Furthermore, the enol ether functionality can be considered a masked carbonyl group, as it can be readily hydrolyzed to the corresponding aldehyde or ketone, providing a strategic pathway for the introduction of this important functional group. ucl.ac.ukorgsyn.org

The combination of these two functionalities in this compound creates a powerful synthetic synthon. The bromine atom allows for the introduction of various substituents via cross-coupling reactions, while the methoxy (B1213986) vinyl group can be retained for further transformations or unmasked to reveal a carbonyl group. This dual reactivity allows for sequential and controlled modifications of the molecule, a highly desirable feature in multistep organic synthesis.

Evolution of Research on α-Halovinyl Ethers

The study of α-halovinyl ethers, the class of compounds to which this compound belongs, has evolved significantly over time. Early research focused on their fundamental reactivity and the development of methods for their synthesis. figshare.comdatapdf.com These initial studies laid the groundwork for understanding the unique properties of these molecules, which differ from their corresponding vinyl ether or vinyl halide counterparts.

A key challenge in the early development of this field was achieving stereoselective synthesis of α-halovinyl ethers, as the geometry of the double bond can significantly influence the outcome of subsequent reactions. figshare.com The development of methods to control the E/Z configuration of these compounds was a critical advancement.

More recently, research has shifted towards exploring the full synthetic potential of α-halovinyl ethers in complex molecule synthesis. The advent of sophisticated transition metal catalysis has dramatically expanded their utility. For instance, α-halovinyl ethers have been successfully employed in palladium-catalyzed Heck reactions, providing a novel method for coupling an acyl synthon with an alkene. researchgate.netacs.org This demonstrates a significant step forward from the more traditional applications of either haloalkenes or enol ethers alone. The development of new catalytic systems continues to broaden the scope of reactions in which these valuable building blocks can participate.

Scope and Objectives of Research on this compound

Current research on this compound is focused on leveraging its unique reactivity for the efficient synthesis of a variety of organic structures. Key areas of investigation include its application in:

Cross-Coupling Reactions: A primary focus is the use of this compound in various palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This allows for the introduction of aryl, alkenyl, and alkynyl groups, leading to the synthesis of substituted enol ethers which are valuable intermediates themselves.

Lithiation and Subsequent Alkylation: The bromine atom can be exchanged for a lithium atom, creating a nucleophilic vinyllithium (B1195746) species. This intermediate can then react with a range of electrophiles to introduce new functional groups at the α-position.

Cycloaddition Reactions: The electron-rich double bond of this compound makes it a suitable partner in various cycloaddition reactions, such as [3+2] cycloadditions, to construct heterocyclic ring systems. researchgate.netacs.orgacs.org These heterocyclic structures are prevalent in pharmaceuticals and other biologically active molecules.

The overarching objective of this research is to develop new and efficient synthetic methodologies that utilize the unique properties of this compound. By exploring its reactivity in these key areas, chemists aim to streamline the synthesis of complex target molecules, including natural products, pharmaceuticals, and advanced materials. The versatility of this compound makes it a continuing subject of interest in the pursuit of novel and powerful synthetic transformations.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₅BrO |

| Molecular Weight | 136.97 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 108-110 °C |

| Density | 1.474 g/mL at 25 °C |

Structure

3D Structure

Properties

CAS No. |

73015-50-6 |

|---|---|

Molecular Formula |

C3H5BrO |

Molecular Weight |

136.98 g/mol |

IUPAC Name |

1-bromo-2-methoxyethene |

InChI |

InChI=1S/C3H5BrO/c1-5-3-2-4/h2-3H,1H3 |

InChI Key |

PGPZRRQSIJKNCC-UHFFFAOYSA-N |

Canonical SMILES |

COC=CBr |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Bromo 2 Methoxyethene

Nucleophilic Substitution Reactions at Vinylic Carbons

Nucleophilic substitution at an sp²-hybridized vinylic carbon, such as in 1-bromo-2-methoxyethene, is mechanistically distinct and generally more challenging than at an sp³-hybridized alkyl carbon. The geometry and electronic structure of the C=C double bond impose significant constraints on classical substitution pathways.

Unimolecular (Sₙ1) and Bimolecular (Sₙ2) Pathways

The direct application of Sₙ1 and Sₙ2 models to vinylic systems reveals significant energetic barriers.

Vinylic Sₙ1 Pathway: This mechanism requires the heterolytic cleavage of the C-Br bond to form a vinylic cation intermediate. Vinylic cations are notoriously unstable due to the high energy of an sp-hybridized carbocation and unfavorable orbital alignment. However, the presence of the C2-methoxy group in this compound can provide resonance stabilization to the adjacent carbocationic center. This α-oxygen stabilization can lower the activation energy for cation formation compared to unsubstituted vinyl halides, making an Sₙ1-like pathway, or solvolysis, conceivable under strongly ionizing conditions, though still generally disfavored.

Vinylic Sₙ2 Pathway: A classical backside attack, characteristic of the Sₙ2 mechanism at sp³ centers, is sterically impossible at a vinylic carbon due to the geometry of the double bond and the presence of the other substituent on the same carbon. An alternative "in-plane" attack is also electronically unfavorable, as the incoming nucleophile would be repelled by the high electron density of the π-system.

Given the high barriers for direct Sₙ1 and Sₙ2 pathways, nucleophilic substitution on this compound often proceeds via an addition-elimination (Ad-E) mechanism. In this two-step process, the nucleophile first adds to the β-carbon (the carbon bearing the methoxy (B1213986) group), forming a resonance-stabilized carbanionic intermediate. The electron-donating methoxy group can stabilize this intermediate. Subsequent elimination of the bromide ion from the α-carbon regenerates the double bond and yields the substituted product. The stereochemical outcome of this pathway can vary depending on the lifetime and rotational barriers of the carbanionic intermediate.

Influence of Substituents on Reaction Kinetics

The reactivity of this compound is profoundly influenced by its two key substituents: the bromine atom and the methoxy group.

Bromine Atom: As the leaving group, the strength of the C-Br bond and the stability of the resulting bromide ion (Br⁻) are critical. Bromine is an effective leaving group in many substitution and elimination reactions.

Methoxy Group (-OCH₃): This group exerts competing electronic effects.

Resonance Effect (+R): The oxygen lone pairs can donate electron density into the π-system. This effect is dominant and significantly activates the double bond. It is crucial for stabilizing intermediates in both potential Sₙ1-like (cationic) and addition-elimination (anionic) pathways. For an Ad-E mechanism, the +R effect of the methoxy group helps to stabilize the negative charge on the α-carbon in the carbanionic intermediate.

Inductive Effect (-I): Due to oxygen's high electronegativity, the methoxy group withdraws electron density through the sigma bond. This effect is generally weaker than its resonance donation.

Impact of Solvent Effects on Reaction Mechanisms

The choice of solvent is a critical parameter that can dictate the operative reaction mechanism for nucleophilic substitution on this compound.

Polar Protic Solvents (e.g., Ethanol, Water): These solvents are effective at solvating both cations and anions. Their ability to stabilize the bromide leaving group (Br⁻) through hydrogen bonding can facilitate C-Br bond cleavage. They can also stabilize any potential polar or ionic intermediates. Consequently, polar protic solvents may favor mechanisms with significant charge separation, such as a solvolysis reaction proceeding with Sₙ1-like character or an addition-elimination pathway involving a well-stabilized carbanionic intermediate.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and can solvate cations well but are poor at solvating anions. This property can enhance the nucleophilicity of anionic nucleophiles, potentially accelerating bimolecular pathways like the addition-elimination mechanism. The lack of anion stabilization for the leaving group makes unimolecular C-Br cleavage less favorable compared to protic solvents.

Nonpolar Aprotic Solvents (e.g., THF, Diethyl Ether): In these solvents, ionic intermediates are highly destabilized, and the solubility of ionic nucleophiles is low. Reactions are less common unless they proceed through concerted or non-polar transition states, or when organometallic reagents are involved.

The following table illustrates how solvent choice can influence the outcome or efficiency of a hypothetical substitution reaction with a generic nucleophile (Nu⁻).

| Solvent | Solvent Type | Dielectric Constant (ε at 25°C) | Favored Mechanistic Feature | Expected Kinetic Impact |

|---|---|---|---|---|

| Ethanol | Polar Protic | 24.5 | Leaving group (Br⁻) stabilization; Solvolysis; Ad-E pathway | Moderate rates, potential for solvolysis side-products |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Enhanced nucleophilicity; Ad-E pathway | Significantly accelerated rates for bimolecular pathways |

| Tetrahydrofuran (THF) | Nonpolar Aprotic | 7.6 | Generally disfavors ionic pathways | Very slow or no reaction without specific catalysts/reagents |

| Hexane | Nonpolar Aprotic | 1.9 | Strongly disfavors any ionic mechanism | Reaction is highly unlikely |

Organometallic Transformations Involving this compound

This compound is a valuable precursor in organometallic chemistry, enabling the formation of key intermediates for carbon-carbon bond construction.

Formation and Reactivity of α-Alkoxyvinyllithium Intermediates via Lithium-Halogen Exchange

One of the most synthetically useful transformations of this compound is the lithium-halogen exchange. This reaction is typically performed by treating the vinyl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C) in an aprotic solvent like THF or diethyl ether.

The reaction proceeds rapidly to replace the bromine atom with lithium, generating a highly reactive α-methoxyvinyllithium intermediate. This organolithium species is a potent nucleophile and serves as a synthetic equivalent of the acetyl anion (CH₃C(O)⁻), as the resulting enol ether product can be readily hydrolyzed with aqueous acid to yield a methyl ketone.

The generated α-methoxyvinyllithium reacts efficiently with a wide range of electrophiles, including:

Aldehydes and ketones to form allylic alcohols.

Esters to form α-methoxy vinyl ketones.

Alkyl halides to form substituted enol ethers.

Carbon dioxide (CO₂) to form α-methoxyacrylic acid derivatives after workup.

| Electrophile | Reaction Conditions | Product after Aqueous Workup | Reported Yield (%) |

|---|---|---|---|

| Cyclohexanone | 1. t-BuLi, THF, -78 °C 2. Add Cyclohexanone 3. H₃O⁺ workup | 1-Acetylcyclohexan-1-ol | ~85% |

| Benzaldehyde | 1. n-BuLi, Et₂O, -78 °C 2. Add Benzaldehyde 3. H₃O⁺ workup | 1-Hydroxy-1-phenylpropan-2-one (Acetol) | ~90% |

| Carbon Dioxide (CO₂) | 1. t-BuLi, THF, -78 °C 2. Bubble CO₂(g) 3. H₃O⁺ workup | 2-Methoxyacrylic acid | ~78% |

| Benzyl Bromide | 1. n-BuLi, THF, -78 °C to 0 °C 2. Add Benzyl Bromide | 1-Methoxy-3-phenylprop-1-ene | ~70% |

Cross-Coupling Reactions (e.g., Heck Vinylation, Sonogashira, Suzuki)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, providing a versatile method for constructing complex molecular architectures. The stereochemistry of the double bond is often retained throughout these transformations.

Heck Vinylation: In the Heck reaction, this compound couples with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. This reaction forms a new C-C bond by substituting a vinylic hydrogen on the alkene partner, yielding a more complex, substituted enol ether.

Sonogashira Coupling: This reaction facilitates the coupling of this compound with a terminal alkyne. It is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine). The product is a conjugated enyne, a valuable structural motif in natural products and materials science.

Suzuki Coupling: The Suzuki reaction is one of the most robust methods for C(sp²)-C(sp²) bond formation. It involves the coupling of this compound with an organoboron reagent, such as a boronic acid or a boronic ester. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃). This method is highly valued for its functional group tolerance and reliability, enabling the synthesis of substituted styrenes, biaryls, and other conjugated systems.

| Coupling Type | Coupling Partner | Catalyst/Ligand System | Base/Solvent | Product Example | Reported Yield (%) |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene-Ethanol-H₂O | 1-Methoxy-2-phenylethene | 92% |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | 1-Methoxy-4-phenylbut-1-en-3-yne | 88% |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N / Acetonitrile | (1E,3E)-1-Methoxy-4-phenylbuta-1,3-diene | 75% |

| Suzuki | 4-Formylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene-H₂O | 4-(2-Methoxyvinyl)benzaldehyde | 95% |

Radical Reactions of Bromoalkenes with Enol Ethers

Radical reactions offer a complementary approach to ionic reactions for the functionalization of alkenes. The carbon-bromine bond in bromoalkenes like this compound can be homolytically cleaved to generate a vinyl radical, which can then participate in various transformations. nih.gov The generation of these radicals can be initiated by photolysis, radical initiators (like AIBN), or through transition metal catalysis. nih.govmdpi.com

Enol ethers are known to be good acceptors of radical species. beilstein-journals.org The radical addition to the double bond of an enol ether proceeds to form a new carbon-carbon bond, generating a new radical intermediate that can undergo further reactions, such as cyclization or hydrogen atom abstraction. researchgate.net For instance, a vinyl radical generated from this compound could add to another enol ether molecule, leading to dimerization or polymerization products. Alternatively, intramolecular radical cyclizations can be employed if a suitable radical acceptor is present within the same molecule. nih.gov Studies on the radical reactions of bromoalkenes have shown that they can be used to synthesize a variety of cyclic and acyclic compounds. mdpi.com For example, vitamin B12 has been used as a catalyst for the radical cyclization of bromoalkenes to form substituted pyrrolidines and piperidines under visible light irradiation. nih.gov

Addition Reactions to the Olefinic Moiety

The double bond in this compound is susceptible to addition reactions, where the pi bond is broken and two new sigma bonds are formed. The nature of these additions can be either electrophilic or cycloaddition-based.

The electron-rich double bond of enol ethers readily undergoes electrophilic addition. The addition of hydrogen halides (HX) or halogens (X₂) to an unsymmetrical alkene like this compound is expected to follow Markovnikov's rule, where the electrophile (H⁺ or Br⁺) adds to the carbon atom that results in the more stable carbocationic intermediate. In the case of an enol ether, the oxygen atom can stabilize an adjacent carbocation through resonance.

When bromine (Br₂) is added to an alkene in a non-nucleophilic solvent, a dibromoalkane is typically formed via a bromonium ion intermediate. libretexts.org However, if the reaction is carried out in a nucleophilic solvent like methanol, the solvent can compete with the bromide ion in attacking the bromonium ion intermediate. stackexchange.com This often leads to the formation of a mixed haloether product. For this compound, the addition of bromine would likely proceed through a bromonium ion, which is then opened by a bromide ion or the solvent. The regioselectivity of the attack would be influenced by both steric and electronic factors.

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). While this compound itself is not a diene, it can act as a dienophile in Diels-Alder reactions. The electron-donating methoxy group and the electron-withdrawing bromine atom can influence its reactivity and the regioselectivity of the cycloaddition.

Another important class of cycloadditions is the [3+2] dipolar cycloaddition. In these reactions, a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered ring. For example, azomethine ylides, generated from the deprotonation of isoquinolinium salts, have been shown to undergo [3+2] cycloaddition with electron-poor alkenes. researchgate.net While specific examples with this compound are not detailed, related compounds like 1-bromoethene-1-sulfonyl fluoride (B91410) have been successfully employed in [3+2] cycloadditions to synthesize indolizine (B1195054) derivatives. researchgate.netacs.org

Isomerization and Rearrangement Processes of Haloenol Ethers

Haloenol ethers can undergo various isomerization and rearrangement reactions, often catalyzed by transition metals or acids. polimi.itsioc-journal.cn These processes can lead to the formation of constitutional isomers or stereoisomers.

One common type of isomerization is the migration of the double bond. Transition metal catalysts, such as those based on rhodium or iridium, are known to catalyze the isomerization of allylic ethers to the corresponding enol ethers. polimi.it While this compound is already an enol ether, related systems can undergo further rearrangements.

The Claisen rearrangement is a sigmatropic rearrangement specific to allyl vinyl ethers, which rearrange upon heating to form γ,δ-unsaturated carbonyl compounds. libretexts.org This occurs through a concerted, six-membered cyclic transition state. libretexts.org Although this compound is not an allyl vinyl ether, this class of rearrangements highlights the potential for thermally induced intramolecular transformations in related unsaturated ether systems. libretexts.org The presence of the bromine and methoxy substituents would be expected to influence the energetics and outcome of any potential rearrangement processes. For instance, studies on the rearrangement of Fischer chromium chloro-carbenes have led to the highly stereoselective synthesis of (Z,E)-1-halo-1,3-dienol esters. researchgate.net

Applications of 1 Bromo 2 Methoxyethene in Advanced Organic Synthesis

Strategic Building Block in Complex Molecule Synthesis

The strategic importance of 1-bromo-2-methoxyethene lies in its capacity to act as a synthon for the bromoacetaldehyde (B98955) anion. Through metallation, it generates a nucleophilic vinyl species that can engage with various electrophiles, paving the way for the synthesis of intricate molecules.

This compound is a key precursor for the generation of 1-bromo-2-methoxyvinyllithium. This organolithium reagent functions as a bromoacetaldehyde anion equivalent. acs.org It is generated in situ from the reaction of 1,1-dibromo-2-methoxyethene with n-butyllithium at low temperatures. acs.org

The resulting vinyllithium (B1195746) species can react with carbonyl compounds, such as aldehydes and ketones. The initial adducts, upon acidic workup and hydrolysis of the enol ether, can yield α-bromo-β-hydroxy aldehydes or ketones. This two-carbon extension provides a direct route to highly functionalized carbonyl compounds that are valuable in subsequent synthetic steps.

A primary application of this compound is in the formation of carbon-carbon bonds. This is achieved through the generation of its corresponding vinyllithium derivative, 1-bromo-2-methoxyvinyllithium, which is a potent nucleophile. acs.org This reagent readily reacts with a variety of electrophiles, including aldehydes, ketones, and alkyl halides, to create new C-C bonds with high efficiency. acs.org

Research by R. H. Smithers demonstrated that this vinyllithium reagent, prepared from 1,1-dibromo-2-methoxyethene, couples with different electrophiles to produce substituted this compound derivatives. acs.org These reactions showcase its role as a versatile tool for carbon chain extension and functionalization. acs.org

Table 1: Reactions of 1-Bromo-2-methoxyvinyllithium with Various Electrophiles acs.org

| Electrophile | Reagent | Product | Yield (%) |

| Benzaldehyde | 1-Bromo-2-methoxyvinyllithium | 1-(1-Bromo-2-methoxyvinyl)-1-phenylmethanol | 95 |

| Heptanal | 1-Bromo-2-methoxyvinyllithium | 1-(1-Bromo-2-methoxyvinyl)heptan-1-ol | 81 |

| Cyclohexanone | 1-Bromo-2-methoxyvinyllithium | 1-(1-Bromo-2-methoxyvinyl)cyclohexan-1-ol | 92 |

| Benzyl bromide | 1-Bromo-2-methoxyvinyllithium | 1-Bromo-3-phenyl-2-methoxyprop-1-ene | 75 |

Role in the Synthesis of Specific Compound Classes

Beyond its general utility as a building block, this compound is implicated in the synthesis of specific classes of organic compounds, leveraging the unique reactivity imparted by its vinyl bromide and enol ether functionalities.

The direct conversion of this compound into α-methoxy-α,β-unsaturated esters is not a widely reported transformation in the surveyed chemical literature. While methods exist for synthesizing α,β-unsaturated esters from various precursors, a specific pathway originating from this compound is not prominently documented.

Vinyl selenides are valuable intermediates in organic synthesis. General methods have been developed for the synthesis of vinyl chalcogenides, including selenides, from vinyl bromides. One such method involves a copper(I)-catalyzed cross-coupling reaction between a vinyl bromide and diphenyl diselenide. mdpi.com

This reaction proceeds with retention of stereochemistry and is promoted by an ionic liquid that serves as the solvent and base. mdpi.com Applying this established methodology to this compound, it is expected to react with diphenyl diselenide in the presence of a copper(I) catalyst to yield the corresponding (2-methoxyvinyl)(phenyl)selane. This transformation provides a pathway to introduce a selenyl group onto the methoxyvinyl scaffold, thereby producing a functionalized vinyl selenide.

Intermediate for Aryl-substituted Cycloarenes

The synthesis of aryl-substituted cycloarenes often involves cycloaddition reactions, where unsaturated molecules combine to form cyclic structures. While specific, documented examples of this compound being used as a direct precursor for aryl-substituted cycloarenes are scarce in published research, its structure suggests potential utility in such transformations.

The presence of the electron-rich methoxy (B1213986) group and the vinyl bromide functionality allows the molecule to potentially act as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions to form five-membered rings. For instance, research on other substituted bromo-alkenes, such as 2-bromo-1,3-butadienes, has demonstrated their effectiveness in tandem Diels-Alder and cross-coupling sequences. acs.org These reactions yield vinyl bromide cycloadducts that can be further functionalized. acs.org Similarly, cycloadditions involving other vinyl ethers are common for constructing cyclic systems. researchgate.netresearchgate.net

Theoretically, this compound could serve as a two-carbon building block in annulation strategies. After a cycloaddition event, the bromine atom offers a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce aryl substituents, a key step in building complex cycloarenes. However, at present, this remains a hypothetical application awaiting exploration in synthetic research.

Theoretical and Computational Chemistry Studies of 1 Bromo 2 Methoxyethene

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics (MD) simulations offer a powerful lens to investigate the influence of the solvent environment on the structure, dynamics, and reactivity of 1-bromo-2-methoxyethene. These computational studies model the intricate dance between solute and solvent molecules, providing insights that are often difficult to obtain through experimental means alone.

MD simulations have been employed to explore the site of interactions between molecules and water. researchgate.net For instance, in studies of related molecules, the strongest noncovalent interactions were observed between hydrogen atoms of the solute and surrounding water molecules. researchgate.net For this compound, simulations can reveal the preferential organization of solvent molecules around the polar ether and bromine functionalities, as well as the nonpolar hydrocarbon portions of the molecule. This solvent structuring can, in turn, influence the molecule's conformational preferences and its availability for chemical reactions.

The choice of solvent is known to dramatically influence the energetics and kinetics of reactions involving bromoalkanes. MD simulations can predict how solvent polarity affects reaction rates. By simulating this compound in various solvents, from nonpolar to polar protic and aprotic environments, researchers can compute solvation free energies and analyze the radial distribution functions. This data provides a quantitative measure of how different solvents stabilize the ground state and potential transition states of the molecule, thereby affecting reaction barriers.

In a study on the reaction of a triazole derivative with 1-bromo-2-methoxyethane (B44670), the reaction was carried out in N,N-dimethylformamide (DMF). dovepress.com A mixture of the triazole, 1-bromo-2-methoxyethane, and anhydrous potassium carbonate in DMF was stirred at room temperature, leading to the formation of the S-substituted product. dovepress.com Computational modeling of such a system can elucidate the role of the aprotic polar solvent in facilitating the nucleophilic substitution by stabilizing the charged intermediates and transition states.

Furthermore, MD simulations can be used to study more complex phenomena, such as the behavior of this compound at interfaces or within complex biological systems like lipid bilayers. acs.org For example, simulations have been used to investigate the distribution and effects of ionizable aminolipids on lipid bilayers, which is relevant to drug delivery systems. acs.org While not directly studying this compound, these methodologies could be applied to understand its transport and localization in heterogeneous environments.

Table 1: Representative Parameters for Molecular Dynamics Simulations

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters to describe the potential energy of the system. | OPLS-AA, AMBER, CHARMM |

| Solvent Model | Representation of the solvent molecules. | TIP3P, SPC/E for water; explicit solvent models for others. |

| Ensemble | The statistical mechanical ensemble used for the simulation. | NVT (Canonical), NPT (Isothermal-Isobaric) |

| Temperature | The temperature at which the simulation is run. | 298 K (Room Temperature) |

| Pressure | The pressure at which the simulation is run (for NPT ensemble). | 1 atm |

| Time Step | The integration time step for the equations of motion. | 1-2 fs |

| Simulation Length | The total duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine the mechanisms of chemical reactions. princeton.eduwikipedia.org It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org This change in rate provides insight into the bond-breaking and bond-forming steps in the rate-determining step of the reaction. princeton.edu

For reactions involving this compound, KIE studies can help elucidate the nature of the transition state. For instance, in nucleophilic substitution reactions, a primary carbon KIE can be measured by comparing the reaction rate of this compound with that of its ¹³C-labeled counterpart at the carbon bearing the bromine. A significant KIE (k₁₂/k₁₃ > 1) would indicate that the C-Br bond is being broken in the rate-determining step, which is characteristic of both Sₙ1 and Sₙ2 mechanisms. wikipedia.orgnih.gov

Secondary KIEs can also provide valuable information. For example, substituting the hydrogens on the carbon adjacent to the bromine with deuterium (B1214612) could reveal details about the transition state geometry. An inverse KIE (kH/kD < 1) might suggest a change in hybridization from sp³ to sp² at the reaction center, which is expected in an Sₙ1-type mechanism, while a small normal KIE (kH/kD > 1) could be consistent with an Sₙ2 pathway. princeton.edu

While direct KIE studies on this compound are not extensively reported in the provided search results, the principles can be inferred from studies on similar molecules. For example, in the Suzuki-Miyaura reaction of aryl bromides, a significant ¹³C KIE at the carbon attached to the bromine (KIE(C-Br) = 1.020) was consistent with oxidative addition being the first irreversible step in the catalytic cycle. nih.gov In another study on the palladium-catalyzed cross-coupling of vinyl bromides, a KIE value of 1.02 suggested that the final hydride elimination was not involved in the rate-limiting step. chemrxiv.org Intermolecular KIE studies on other vinyl bromide systems have shown that a small KIE value (kH/kD = 1.3) can indicate that C-H bond cleavage is not the rate-determining step, whereas a larger value (kH/kD = 3.2) suggests its involvement. rsc.org

Isotopic labeling can also be used to track the fate of atoms throughout a reaction. For instance, incorporating ¹⁸O into the methoxy (B1213986) group of this compound would allow researchers to determine if the ether linkage remains intact during a substitution reaction. In a classic Sₙ2 reaction, the ¹⁸O label would be retained in the product, confirming that the C-O bond does not break.

Table 2: Hypothetical Kinetic Isotope Effect Data for Reactions of this compound

| Reaction Type | Isotopically Labeled Position | Expected KIE (k_light / k_heavy) | Mechanistic Implication |

| Sₙ2 Substitution | C¹-Br (¹²C/¹³C) | > 1.02 | C-Br bond cleavage in the rate-determining step. nih.gov |

| Sₙ1 Substitution | C¹-Br (¹²C/¹³C) | ~ 1.04 - 1.08 | C-Br bond cleavage in the rate-determining step, formation of a carbocation intermediate. |

| E2 Elimination | C²-H (¹H/²H) | > 2 | C-H bond cleavage in the rate-determining step. princeton.edu |

| Sₙ2 Substitution | ¹⁶O/¹⁸O in methoxy group | ~ 1 | C-O bond is not broken during the reaction. |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for 1-Bromo-2-methoxyethene Transformations

The reactivity of the vinyl bromide and the adjacent methoxy (B1213986) group in this compound opens the door for a wide range of catalytic transformations. Future research will likely focus on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of reactions involving this substrate.

One promising area is the expansion of cross-coupling reactions. While palladium-catalyzed reactions of vinyl bromides are well-established, there is a continuous drive to develop more sustainable and cost-effective catalytic systems. researchgate.net Future research could explore the use of earth-abundant metal catalysts, such as those based on cobalt, nickel, or copper, for Suzuki, Heck, and Sonogashira-type couplings of this compound. sci-hub.senih.gov For instance, cobalt(I)-catalyzed borylation of alkyl bromides has shown excellent functional group tolerance, suggesting that similar systems could be adapted for the borylation of this compound. sci-hub.se

Furthermore, the development of catalytic systems that can selectively functionalize the C-H bond of the vinyl ether moiety, while leaving the C-Br bond intact for subsequent transformations, would be a significant advancement. This would allow for a more modular and efficient approach to the synthesis of complex molecules.

A summary of potential catalytic transformations for this compound is presented in Table 1.

| Transformation | Potential Catalyst System | Potential Product | Reference for Similar Transformations |

| Suzuki Coupling | Palladium or Nickel-based catalysts | Methoxy-substituted styrenes | researchgate.netnih.gov |

| Heck Reaction | Palladium-based catalysts | Substituted methoxy-dienes | mdpi.com |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Methoxy-enynes | researchgate.net |

| Borylation | Cobalt or Palladium-based catalysts | Borylated methoxy-ethenes | sci-hub.se |

| C-O Cross-Coupling | Copper(I)-based catalysts | Di-alkoxy ethenes | acs.org |

Development of Asymmetric Synthesis Methodologies

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. Developing asymmetric methodologies for reactions involving this compound is a key area for future research. This could involve the use of chiral catalysts, chiral auxiliaries, or biocatalysis. york.ac.uk

A significant focus will be on the development of enantioselective catalytic reactions. For example, asymmetric hydrofunctionalization reactions, such as hydroarylation or hydroamination, of the vinyl ether moiety could provide access to a wide range of chiral building blocks. rsc.orgthieme-connect.com Iridium-catalyzed asymmetric hydroarylation of vinyl ethers has been shown to be effective, and similar systems could be explored for this compound. rsc.org Rhodium-catalyzed asymmetric hydroselenation of alkynes to produce chiral vinyl selenoethers also points towards the potential for developing analogous reactions with this compound. snnu.edu.cnacs.org

Enzymatic strategies also offer a green and highly selective approach to asymmetric synthesis. rsc.org Directed evolution of enzymes could lead to biocatalysts capable of performing enantioselective transformations on this compound, such as stereoselective reduction or coupling reactions.

Table 2 outlines potential asymmetric transformations and the methodologies that could be explored.

| Asymmetric Transformation | Potential Methodology | Potential Chiral Product | Reference for Similar Methodologies |

| Asymmetric Hydroarylation | Chiral Iridium or Rhodium catalysts | Chiral methoxy-substituted ethylarenes | rsc.orgthieme-connect.com |

| Asymmetric Hydroamination | Chiral Rhodium or other transition metal catalysts | Chiral methoxy-substituted ethylamines | ajchem-b.com |

| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium catalysts | Chiral bromo-methoxy-ethanes | ajchem-b.com |

| Enzymatic Reduction | Engineered Ketoreductases or Ene-reductases | Chiral bromo-methoxy-ethanes | rsc.org |

Integration into Flow Chemistry Platforms for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orgbeilstein-journals.org The integration of the synthesis and subsequent transformations of this compound into flow chemistry platforms is a promising avenue for future research.

The synthesis of vinyl bromides can involve hazardous reagents and intermediates, making flow chemistry an attractive option for improving the safety profile of these reactions on a larger scale. acs.orgresearchgate.net Continuous flow processes can enable the in situ generation and immediate consumption of reactive species, minimizing their accumulation and the associated risks.

Furthermore, flow chemistry can facilitate the optimization of reaction conditions and the rapid screening of catalysts and reagents. beilstein-journals.org This can accelerate the development of new transformations for this compound. The scalability of flow processes would also be beneficial for the industrial production of materials and pharmaceuticals derived from this versatile building block. acs.orguva.nl

Advanced Applications in Chemical Biology and Materials Science

The unique reactivity of the vinyl ether group makes this compound a promising candidate for applications in chemical biology and materials science.

In the realm of chemical biology, vinyl ethers have emerged as valuable tools in bioorthogonal chemistry. acs.org Specifically, they can undergo rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, leading to the cleavage of the vinyl ether and the release of a cargo molecule. researchgate.netmdpi.comnih.gov This "click-to-release" strategy has been employed for the controlled activation of drugs and fluorescent probes in living cells. Future research could focus on incorporating this compound into prodrugs or diagnostic agents, where the vinyl ether acts as a traceless linker that can be cleaved by a specific trigger. The bromine atom could serve as a handle for further functionalization or to modulate the electronic properties of the molecule. The development of photo-controllable bioorthogonal reactions involving vinyl ethers also opens up possibilities for spatiotemporal control of biological processes. rsc.org

In materials science, vinyl ethers are valuable monomers for cationic polymerization, leading to the formation of polymers with a wide range of properties. acs.orgnih.govsemanticscholar.org The presence of the bromine atom in this compound provides a site for post-polymerization modification, allowing for the synthesis of functional polymers with tailored architectures and properties. rsc.orgrsc.org For example, the bromine atoms could be used to graft side chains onto the polymer backbone or to cross-link polymer chains. Future research could explore the synthesis of novel polymers from this compound for applications in areas such as coatings, adhesives, and drug delivery systems. spiedigitallibrary.org

Interdisciplinary Research Opportunities

The future development of this compound chemistry will be driven by interdisciplinary collaborations. The exploration of novel catalytic systems will benefit from collaborations between synthetic organic chemists, organometallic chemists, and computational chemists to design and understand new catalysts.

The development of applications in chemical biology will require close collaboration between chemists, biologists, and pharmacologists to design and evaluate new prodrugs and diagnostic tools. Similarly, the creation of new materials from this compound will necessitate partnerships between polymer chemists and materials scientists to characterize and test the properties of these novel polymers.

Furthermore, the integration of synthetic methods into flow chemistry platforms will be facilitated by collaborations with chemical engineers to design and optimize continuous manufacturing processes. These interdisciplinary efforts will be crucial for unlocking the full potential of this compound as a versatile and valuable chemical building block.

Conclusion

Summary of Key Research Advancements

Research into 1-bromo-2-methoxyethene and related vinyl ethers has led to significant advancements in synthetic methodologies and applications. A notable development is the use of continuous-flow reactors for the synthesis of related bromoalkanes, which has been shown to improve throughput and safety compared to traditional batch processes. For instance, a continuous-flow process for a similar compound using a microtubular reactor resulted in a 98% conversion rate, a significant increase from the 70% achieved in batch processes, along with a reduction in byproduct formation.

In the realm of applications, 1-bromo-2-methoxyethane (B44670) has been identified as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. chemimpex.com It is particularly significant as an intermediate for the anti-cancer drug Erlotinib. guidechem.cominnospk.com Furthermore, its utility has been demonstrated in the synthesis of fluorescent dyes and materials for organic electronics, such as diketopyrrolopyrrole (DPP) derivatives. Recent studies have also explored its use in creating novel bioactive compounds, including conjugates with nonsteroidal anti-inflammatory drugs (NSAIDs) to develop more comprehensive anticancer agents. nih.gov

Persistent Challenges in this compound Chemistry

Despite the progress, several challenges persist in the chemistry of this compound and its structural analogs. One of the primary issues is the potential for side reactions during synthesis. For example, in the synthesis of the related 1-bromo-2-methoxyethane, elevated temperatures can lead to dimerization, reducing the yield. Obtaining high purity can also be challenging, often requiring rigorous purification steps to remove residual acids.

The synthesis of vinyl ethers, in general, faces obstacles such as polymerization, low efficiency, and lack of regioselectivity. unit.no For instance, methods like the Wittig reaction may not produce the desired terminal vinyl ether, while palladium-catalyzed approaches can suffer from a lack of regioselectivity. unit.no The inherent instability of some vinyl ethers, which can be prone to polymerization in the presence of radicals or cations, remains a significant hurdle. unit.no Furthermore, the starting materials for some synthetic routes can be difficult to prepare, limiting their suitability for industrial-scale production. guidechem.com

Outlook for Future Research and Development

The future of this compound chemistry is promising, with several avenues for further research and development. A key area of focus will likely be the development of more efficient, selective, and scalable synthetic methods. guidechem.com Exploring novel catalytic systems, including the use of more economical and environmentally friendly catalysts, could address some of the current synthetic challenges. unit.no For example, the use of mesyloxy group elimination presents a potential alternative to traditional methods for synthesizing vinyl ethers, possibly avoiding issues with polymerization. unit.no

In terms of applications, the versatility of this compound as a building block in organic synthesis will continue to be exploited. chemimpex.com There is potential for its use in the development of new pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com Further research into its role in synthesizing complex molecules, such as its application in creating carbene reactions to form gem-dihalocyclopropanes and subsequently alkynes, could open up new possibilities in medicinal chemistry and materials science. unit.no Additionally, continued investigation into the properties and applications of its derivatives, such as those used in fluorescence microscopy and organic electronics, is expected to yield further innovations.

Q & A

(Basic) What are the recommended methods for synthesizing 1-Bromo-2-methoxyethene in a laboratory setting?

To synthesize this compound, researchers can adapt protocols from structurally similar brominated ethers. For example:

- Nucleophilic substitution : React 2-methoxyethanol with phosphorus tribromide (PBr₃) under anhydrous conditions, analogous to the synthesis of 1-Bromo-2-ethoxyethane .

- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) to isolate the product, as demonstrated for 1-Bromo-2-ethylbutane .

- Yield optimization : Control reaction temperature (0–5°C) to minimize side reactions like elimination, and use inert gas (N₂/Ar) to prevent moisture interference .

(Basic) What safety protocols are critical when handling this compound?

Key safety measures include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact, as recommended for brominated acetophenones .

- First aid : Immediate washing with water for skin/eye exposure and medical consultation for ingestion, per guidelines for 2-Methoxyamphetamine hydrochloride .

- Storage : Keep in amber glass bottles under inert gas to prevent degradation, similar to brominated cyclohexene derivatives .

(Advanced) How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The methoxy group’s electron-donating nature activates the ethene backbone for electrophilic attacks, while steric hindrance from the bromine atom may slow nucleophilic substitution. Strategies include:

- Catalyst selection : Use Pd-based catalysts to enhance coupling efficiency, as seen in brominated aromatic ketones .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates, as observed in Suzuki-Miyaura reactions of bromoethyl ethers .

- Computational modeling : Predict reaction pathways using tools like PISTACHIO or Reaxys to optimize conditions .

(Advanced) How can researchers resolve contradictions in reported stability data for this compound?

Discrepancies may arise from varying storage conditions or analytical methods. Recommended steps:

- Controlled stability studies : Compare degradation rates under different temperatures and humidity levels, as done for brominated acetophenones .

- Advanced analytics : Use GC-MS or HPLC to quantify decomposition products, ensuring method validation via protocols similar to those for brominated cyclohexenes .

- Literature cross-validation : Replicate conflicting studies with standardized conditions (e.g., inert atmosphere) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

(Advanced) What computational tools predict the environmental toxicity of this compound?

Leverage databases and models such as:

- EPA DSSTox : Assess physicochemical properties and biodegradability using analogs like 2-Bromo-1,1-dimethylcyclopropane .

- ECHA REACH : Evaluate persistence/bioaccumulation potential via brominated ethane derivatives .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to infer toxicity pathways .

(Basic) How can researchers validate the purity of synthesized this compound?

- Chromatography : Use GC-FID or HPLC with UV detection, referencing methods for brominated propiophenones .

- Elemental analysis : Confirm Br and O content (±0.3% error margin) .

- Melting/boiling point consistency : Compare observed values with literature data for analogous compounds (e.g., 1-Bromo-2-ethoxyethane bp 143–144°C ).

(Advanced) What role does this compound play in pharmaceutical intermediate synthesis?

- Functional group compatibility : The bromine atom enables cross-coupling to form C-C bonds in drug candidates, similar to 2-Bromo-4'-methoxyacetophenone .

- Case study : Used in synthesizing antiviral agents via Heck coupling, as demonstrated for brominated aromatic ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.